

Application Notes and Protocols for Apoptosis and Proliferation Assays with ML00253764

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Compound of Interest

Compound Name: ML-00253764 hydrochloride

Cat. No.: B560307

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These application notes provide detailed protocols for assessing the effects of ML00253764, a selective melanocortin receptor 4 (MC4R) antagonist, on cancer cell proliferation and apoptosis. ML00253764 has demonstrated anti-cancer activity by inducing apoptosis and inhibiting proliferation in various cancer cell lines through the suppression of ERK1/2 and Akt phosphorylation.^{[1][2]} This document offers step-by-step guidance for conducting these assays and interpreting the results.

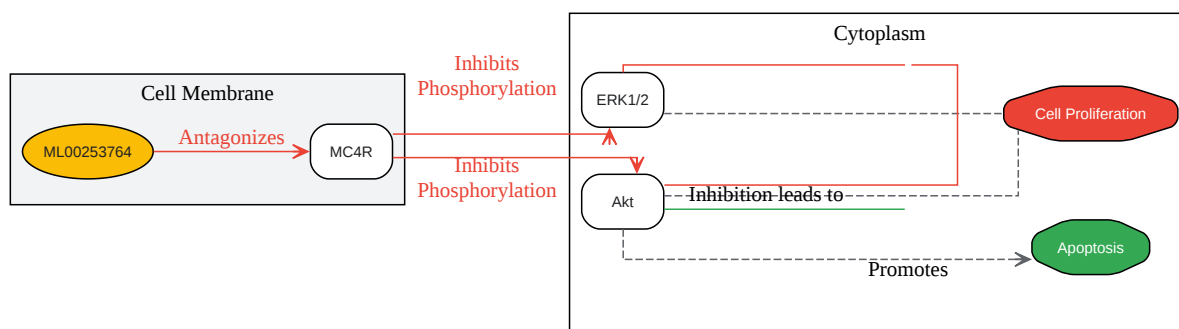
Data Presentation: In Vitro Efficacy of ML00253764

The following table summarizes the in vitro antiproliferative activity of ML00253764 in various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined after 72 hours of continuous exposure to the compound.

Cell Line	Cancer Type	IC50 (μM)	Reference
U-118 MG	Glioblastoma	6.56	[1]
U-87 MG	Glioblastoma	Not explicitly stated, but antiproliferative and proapoptotic effects were observed.	[2]
A-2058	Melanoma (B-raf mutated)	Not explicitly stated, but antiproliferative and proapoptotic effects were observed.	[3]
WM 266-4	Melanoma (B-raf mutated)	Not explicitly stated, but antiproliferative and proapoptotic effects were observed.	[3]
HT-29	Colorectal Adenocarcinoma	0.8064 ± 0.3218	[4]
Caco-2	Colorectal Adenocarcinoma	2.993 ± 1.1352	[4]
8305C	Anaplastic Thyroid Carcinoma	7.667 ± 2.1446	[4]

Signaling Pathway of ML00253764 in Cancer Cells

ML00253764 exerts its anti-cancer effects by antagonizing the MC4R, which leads to the inhibition of downstream pro-survival signaling pathways. The diagram below illustrates the proposed mechanism of action.



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Caption: Mechanism of ML00253764 action.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for determining the effect of ML00253764 on the proliferation of adherent cancer cell lines.

Materials:

- Cancer cell lines (e.g., U-118 MG, HT-29)
- Complete growth medium
- ML00253764 (stock solution in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Detergent reagent (e.g., SDS in HCl)

- Microplate reader

Workflow:

Caption: MTT cell proliferation assay workflow.

Procedure:

- Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 μ L of complete growth medium.
- Incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of ML00253764 in complete growth medium from a stock solution. Add 100 μ L of the diluted compound to the respective wells. Include vehicle control wells (DMSO).
- Incubate the plate for 72 hours.
- Add 10 μ L of MTT reagent to each well.
- Incubate for 2 to 4 hours, or until a purple precipitate is visible.
- Add 100 μ L of detergent reagent to each well.
- Leave the plate at room temperature in the dark for 2 hours.
- Record the absorbance at 570 nm using a microplate reader.[\[5\]](#)

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cells treated with ML00253764 using flow cytometry.

Materials:

- Cancer cell lines (e.g., U-87 MG, A-2058)
- Complete growth medium

- ML00253764
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Workflow:

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